molecular formula C26H53NO14 B15143134 Amino-PEG12-CH2COOH

Amino-PEG12-CH2COOH

Cat. No.: B15143134
M. Wt: 603.7 g/mol
InChI Key: CSPXCYVZSJUAKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG12-CH2COOH involves the reaction of polyethylene glycol (PEG) with amino and carboxyl functional groupsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified using techniques like column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG12-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various PEGylated compounds, which are used in the synthesis of PROTACs and other bioconjugates .

Scientific Research Applications

Amino-PEG12-CH2COOH has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

    Biology: Employed in the study of protein-protein interactions and the ubiquitin-proteasome system.

    Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.

    Industry: Utilized in the development of advanced materials and bioconjugates.

Mechanism of Action

Amino-PEG12-CH2COOH functions as a linker in PROTACs, facilitating the degradation of target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-PEG12-CH2COOH is unique due to its specific structure, which provides optimal flexibility and solubility for use in PROTAC synthesis. Its ability to form stable amide bonds with a wide range of ligands makes it a versatile tool in chemical biology and medicinal chemistry .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO14/c27-1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26(28)29/h1-25,27H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPXCYVZSJUAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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